Isopropyl crotonate
Overview
Description
Isopropyl crotonate, also known as crotonic acid isopropyl ester, is an organic compound with the molecular formula C7H12O2. It is an ester formed from crotonic acid and isopropanol. This compound is a colorless to almost colorless clear liquid with a characteristic odor. It is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl crotonate can be synthesized through the esterification of crotonic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of crotonic acid with isopropanol in the presence of a strong acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the unreacted starting materials and by-products. The purified this compound is collected as a distillate.
Chemical Reactions Analysis
Types of Reactions: Isopropyl crotonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to crotonic acid and isopropanol.
Reduction: this compound can be reduced to the corresponding alcohol, isopropyl butyrate, using reducing agents such as lithium aluminum hydride.
Oxidation: The ester can be oxidized to produce crotonic acid and other oxidation products using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Oxidation: Potassium permanganate or other oxidizing agents.
Major Products Formed:
Hydrolysis: Crotonic acid and isopropanol.
Reduction: Isopropyl butyrate.
Oxidation: Crotonic acid and other oxidation products.
Scientific Research Applications
Isopropyl crotonate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other esters and derivatives.
Biology: this compound is used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a prodrug for crotonic acid.
Industry: The compound is used in the production of polymers, resins, and coatings due to its reactivity and ability to form stable esters.
Mechanism of Action
Isopropyl crotonate can be compared with other esters of crotonic acid, such as:
- Ethyl crotonate
- Methyl crotonate
- Butyl crotonate
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to ethyl and methyl crotonate, this compound has a higher boiling point and different solubility characteristics, making it suitable for specific industrial applications.
Comparison with Similar Compounds
- Ethyl crotonate: Used in flavorings and fragrances.
- Methyl crotonate: Used as an intermediate in organic synthesis.
- Butyl crotonate: Used in the production of polymers and resins.
Properties
IUPAC Name |
propan-2-yl (E)-but-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-5-7(8)9-6(2)3/h4-6H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABBHSMFGKYLKE-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020077 | |
Record name | 1-Methylethyl (2E)-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801020077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6284-46-4, 18060-77-0 | |
Record name | 1-Methylethyl (2E)-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6284-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl crotonate, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6284-46-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methylethyl (2E)-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801020077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl 2-butenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.140 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Butenoic acid, 1-methylethyl ester, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.588 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL CROTONATE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07NNM0226D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key features of isopropyl crotonate's structure and how does it influence its polymerization?
A: this compound (molecular formula: C7H12O2, molecular weight: 128.17 g/mol) is an ester formed from crotonic acid and isopropanol. Its structure features a β-substituted acrylate group, which significantly influences its polymerization behavior. [] For instance, during anionic polymerization with organometallic catalysts, the trans isomer of this compound exhibits higher reactivity compared to its cis counterpart. [] This difference in reactivity is attributed to the steric hindrance imposed by the isopropyl group in the cis configuration. []
Q2: How does the presence of a urethane group in a reactant molecule affect the reaction with this compound in the presence of samarium diiodide (SmI2)?
A: SmI2-mediated reactions of α-(alkoxycarbonyl)amino ketones with this compound showcase a fascinating interplay between structure and reactivity. The urethane group in the ketone plays a crucial role in directing the stereochemistry of the reaction. [] It accomplishes this by chelating with the Sm(III) cations associated with the ketyl radical intermediates. [] This chelation favors the formation of syn-1,2-amino alcohol products, specifically syn-trans-γ-lactones, with high stereoselectivity. [] Interestingly, replacing the urethane group with a hydroxy group in the ketone leads to a complete reversal of diastereoselectivity, favoring syn-cis-γ-lactone formation. []
Q3: Can this compound participate in asymmetric synthesis, and if so, what type of catalyst system is effective?
A: Yes, this compound has shown promise in asymmetric synthesis, particularly in enantioselective 1,4-addition reactions. A rhodium(I) catalyst complexed with (S)-binap (a chiral phosphine ligand) effectively catalyzes the asymmetric conjugate 1,4-addition of arylboronic acids to this compound. [] This reaction exhibits excellent enantioselectivity, exceeding 90% ee, producing chiral beta-aryl esters. [] The choice of chiral ligand, rhodium precursor, and substituents on the α,β-unsaturated ester all influence the enantioselectivity of this reaction. []
Q4: Beyond its use in polymers and asymmetric synthesis, are there other applications for this compound?
A: Research explores the use of this compound as a component in formulations for specific applications. For example, it's been incorporated into a circulating water antisludging agent. [] This formulation, containing isopropyl maleate, 3-amino this compound, sodium dihydrogen phosphate, and zinc nitrate, aims to prevent sludge formation in weakly acidic or neutral circulating water systems. [] This highlights the potential for this compound to contribute to practical solutions in industrial water treatment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.